(4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
(4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone is a synthetic organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a piperidine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Dimethylaminophenyl Intermediate: This can be achieved by reacting dimethylamine with a suitable phenyl precursor under basic conditions.
Attachment of the Piperidine Ring: The intermediate can then be reacted with a piperidine derivative, possibly through a nucleophilic substitution reaction.
Introduction of the Methylsulfonyl Group: Finally, the piperidine ring can be functionalized with a methylsulfonyl group using reagents such as methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound might be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be studied for its therapeutic potential. It might exhibit activity against certain diseases or conditions, warranting further investigation in preclinical and clinical studies.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its properties might make it suitable for use in coatings, adhesives, or other specialized products.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)phenyl)(4-(methylsulfonyl)piperidin-1-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-methylsulfonylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-16(2)13-6-4-12(5-7-13)15(18)17-10-8-14(9-11-17)21(3,19)20/h4-7,14H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZDDBQEMJHOEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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